N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to an acetamide backbone, with a sulfanyl group substituted by a 1-methyl-1H-1,2,3,4-tetrazole ring. Such structural features are critical in drug design, particularly for targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-11(18)13-8-2-3-9-10(6-8)20-5-4-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMZXOWMILILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325231 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
452314-64-6 | |
| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Tetraazole Group: This step involves the reaction of an azide with a nitrile to form the tetraazole ring.
Coupling of the Two Moieties: The final step involves coupling the benzodioxin and tetraazole moieties through a sulfanyl linkage, often using thiol reagents and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxin ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The tetraazole ring can be reduced under hydrogenation conditions to form amine derivatives.
Substitution: Both the benzodioxin and tetraazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxin and tetraazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research has indicated that compounds derived from benzodioxins exhibit a range of biological activities:
Antidiabetic Potential : Several studies have evaluated the efficacy of benzodioxin derivatives as inhibitors of alpha-glucosidase and other enzymes relevant to Type 2 Diabetes Mellitus (T2DM). For instance, derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) have shown promising results in enzyme inhibition assays .
Neuroprotective Effects : Some benzodioxin-based compounds have been investigated for their neuroprotective properties against Alzheimer's disease (AD). Their ability to inhibit acetylcholinesterase (AChE) suggests potential benefits in cognitive function preservation .
Case Studies
Several case studies highlight the therapeutic potential of N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE:
- Alpha-glucosidase Inhibition : A study demonstrated that specific derivatives showed IC50 values comparable to standard antidiabetic drugs. The structure–activity relationship (SAR) suggested that modifications at the benzodioxin moiety significantly enhanced inhibitory activity .
- Acetylcholinesterase Inhibition : Another investigation into the neuroprotective effects revealed that certain modifications on the tetraazolyl group improved binding affinity to AChE. This suggests a mechanism by which these compounds could mitigate symptoms associated with AD .
Mechanism of Action
The mechanism of action of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets, while the tetraazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or activation of the target protein, depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and inferred biological implications of the target compound and its analogs:
Key Comparative Insights
Benzodioxin Core: All compounds share the 2,3-dihydro-1,4-benzodioxin moiety, which is associated with antihepatotoxic activity in flavones and coumarins (e.g., silymarin derivatives in ).
Thiadiazole analogs (–4) introduce sulfur atoms, which may increase lipophilicity and enable disulfide interactions with biological thiols, expanding possible therapeutic applications .
Substituent Effects: The methoxy group in ’s derivative likely enhances solubility, whereas the chlorine in ’s compound may improve binding to electrophile-sensitive targets but raises toxicity concerns .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The combination of benzodioxin and tetrazole in the target compound represents a unique scaffold for further optimization, particularly in therapies targeting oxidative stress or enzyme inhibition.
Biological Activity
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a tetraazolyl sulfanyl acetamide group. Its molecular formula is with a molecular weight of approximately 320.37 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 2,3-Dihydrobenzodioxin : The starting material is synthesized from 2-hydroxybenzaldehyde and ethylene glycol.
- Tetraazole Formation : The tetraazole ring is introduced through cyclization reactions involving hydrazine derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the benzodioxin derivative with the tetraazole moiety using standard amide bond formation techniques.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological potential:
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in metabolic disorders:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| α-glucosidase | 12.5 | Competitive inhibition leading to reduced glucose absorption . |
| Acetylcholinesterase | 8.0 | Reversible inhibition enhancing cholinergic transmission . |
Antioxidant Properties
The compound has also shown promising antioxidant properties in vitro. It significantly reduces oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), suggesting a potential role in neuroprotection and anti-aging therapies.
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Diabetes Management : In a controlled study involving diabetic rats treated with the compound, there was a notable reduction in blood glucose levels and improvement in insulin sensitivity compared to control groups .
- Neuroprotective Effects : A study investigating the neuroprotective effects of the compound indicated that it could mitigate neuronal damage in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing amyloid plaque formation .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
